- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,
Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

944906-24-5 structure
Produktname:1-(pyrimidin-2-yl)ethan-1-amine
1-(pyrimidin-2-yl)ethan-1-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(Pyrimidin-2-yl)ethanamine
- 1-(Pyrimidin-2-yl)ethamine
- 1-pyrimidin-2-ylethanamine
- 1-PYRIMIDIN-2-YLETHYLAMINE
- AM804589
- SB45594
- 944906-24-5
- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
- FT-0715628
- EN300-1072131
- CS-0054426
- AB59468
- SCHEMBL310530
- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
- MFCD10697373
- J-503621
- AKOS010037500
- DTXSID70717779
- α-Methyl-2-pyrimidinemethanamine (ACI)
- 2-(1-Aminoethyl)pyrimidine
- [1-(Pyrimidin-2-yl)ethyl]amine
- (S)-1-(Pyrimidin-2-yl)ethan-1-amine
- MFCD18632779
- (R)-1-(2-Pyrimidinyl)ethanamine
- (1R)-1-pyrimidin-2-ylethanamine
- SY263077
- SY382916
- DB-023511
- (S)-1-(2-Pyrimidinyl)ethanamine
- 1-(pyrimidin-2-yl)ethan-1-amine
-
- MDL: MFCD27922039
- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
- InChI-Schlüssel: GVPDKCZQAZOFJX-UHFFFAOYSA-N
- Lächelt: NC(C)C1N=CC=CN=1
Berechnete Eigenschaften
- Genaue Masse: 123.08000
- Monoisotopenmasse: 123.079647300g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 78.4
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 51.8Ų
- XLogP3: -0.5
Experimentelle Eigenschaften
- PSA: 51.80000
- LogP: 1.19660
1-(pyrimidin-2-yl)ethan-1-amine Sicherheitsinformationen
1-(pyrimidin-2-yl)ethan-1-amine Zolldaten
- HS-CODE:2933599090
- Zolldaten:
China Zollkodex:
2933599090Übersicht:
2933599090. Andere Verbindungen mit Pyrimidinring in der Struktur (Einschließlich anderer Verbindungen mit Piperazinring auf der Struktur. MwSt:17.0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933599090. andere Verbindungen, die einen Pyrimidinring (auch hydriert) oder Piperazinring in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-(pyrimidin-2-yl)ethan-1-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
$916 | 2021-08-05 | |
TRC | P997518-100mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 100mg |
$414.00 | 2023-05-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 500MG |
¥ 1,722.00 | 2023-04-12 | |
Enamine | EN300-1072131-10g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 10g |
$3034.0 | 2023-10-28 | |
Ambeed | A758353-1g |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 95+% | 1g |
$523.0 | 2024-04-16 | |
A2B Chem LLC | AI01187-250mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 95%+ | 250mg |
$610.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |
1-(Pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 97% | 250mg |
¥2058.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
¥2794.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 250mg |
¥1130.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 100mg |
¥842.0 | 2024-04-16 |
1-(pyrimidin-2-yl)ethan-1-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Referenz
- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Referenz
- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
Referenz
- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,
1-(pyrimidin-2-yl)ethan-1-amine Raw materials
1-(pyrimidin-2-yl)ethan-1-amine Preparation Products
1-(pyrimidin-2-yl)ethan-1-amine Verwandte Literatur
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Verwandte Produkte
- 2090614-07-4(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde)
- 886886-61-9(7-heptyl-8-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2171824-78-3(3-{N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}butanoic acid)
- 2680787-99-7(benzyl N-{1-4-(4-cyanophenyl)-1,3-thiazol-2-ylethyl}carbamate)
- 121692-13-5(8-(4-Methoxyphenoxy)-octanoic Acid Methyl Ester)
- 1072901-09-7(N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine)
- 2580221-47-0(4-{(benzyloxy)carbonylamino}-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylic acid)
- 899981-54-5(5-amino-1-(2-chlorophenyl)methyl-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228198-75-0(2-(3-Bromopyridin-2-yl)prop-2-en-1-amine)
- 2163761-44-0(trans-2-(2-Phenyl-1H-imidazol-1-yl)cyclobutan-1-ol)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine

Reinheit:99%
Menge:1g
Preis ($):471.0